molecular formula C7H5F3O4S B2547899 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene CAS No. 2411222-04-1

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene

Cat. No.: B2547899
CAS No.: 2411222-04-1
M. Wt: 242.17
InChI Key: YWUHWIOIKDEWMG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene is an organofluorine compound characterized by the presence of difluoromethoxy and fluorosulfonyloxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene typically involves the introduction of difluoromethoxy and fluorosulfonyloxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents and fluorosulfonylating agents under controlled conditions. For instance, the difluoromethoxy group can be introduced using difluoromethylation reagents, while the fluorosulfonyloxy group can be added through sulfonylation reactions .

Industrial production methods often involve multi-step synthesis processes, starting from readily available benzene derivatives and employing various catalysts and reagents to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient and scalable production .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide and tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the fluorosulfonyloxy group can act as an electrophilic center, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of difluoromethoxy and fluorosulfonyloxy groups, which confer distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O4S/c8-7(9)13-5-3-1-2-4-6(5)14-15(10,11)12/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUHWIOIKDEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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